Topological Polar Surface Area (TPSA) Elevation Relative to 1-Alkyl and 2-Acetyl Congeners
The target compound's TPSA of 28.4 Ų is 11.1 Ų higher (64% increase) than that of 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (TPSA 17.29 Ų) and 1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine (TPSA 17.29 Ų) , and 3.2 Ų higher (12.5% increase) than the 2-acetyl analog (CAS 165117-99-7; TPSA 25.24 Ų) . This increase directly reflects the added hydroxyl oxygen and hydrogen atoms on the 2-hydroxypropyl side chain.
Higher polar surface area influences permeability and binding interactions
Computed values; consistent method across database
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 28.4 Ų |
| Comparator Or Baseline | 1-methyl analog (64608-66-8): 17.29 Ų; 1-ethyl analog (243458-22-2): 17.29 Ų; 2-acetyl analog (165117-99-7): 25.24 Ų |
| Quantified Difference | +11.1 Ų vs 1-alkyl analogs (+64%); +3.2 Ų vs 2-acetyl analog (+12.5%) |
| Conditions | Computed values from Chemsrc database; method consistent across all entries |
Why This Matters
Higher TPSA translates to a distinct hydrogen-bonding capacity that directly affects solubility, permeability, and target binding, making this compound a non-interchangeable building block for SAR exploration.
